molecular formula C10H11N5OS B14427402 N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide CAS No. 84754-84-7

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B14427402
CAS No.: 84754-84-7
M. Wt: 249.29 g/mol
InChI Key: ZXMYGMORRXOUHL-UHFFFAOYSA-N
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Description

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide typically involves the reaction of 4-aminobenzonitrile with thiourea and sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then acylated with propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in disease pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]hexanamide
  • 2-(Methylsulfanyl)-N-[3-(5-sulfanylidene-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide

Uniqueness

N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds .

Properties

CAS No.

84754-84-7

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

N-[4-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C10H11N5OS/c1-2-9(16)11-7-3-5-8(6-4-7)15-10(17)12-13-14-15/h3-6H,2H2,1H3,(H,11,16)(H,12,14,17)

InChI Key

ZXMYGMORRXOUHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2C(=S)N=NN2

Origin of Product

United States

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